N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Description

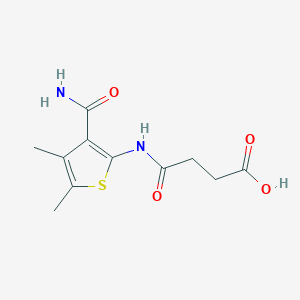

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a thiophene-based succinamic acid derivative characterized by a carbamoyl group at the 3-position and methyl substituents at the 4- and 5-positions of the thiophene ring. Its structure combines a rigid thiophene scaffold with a flexible succinamic acid side chain, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name |

4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAANHXDCIYFTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350213 | |

| Record name | BAS 00803339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109164-38-7 | |

| Record name | 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109164-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAS 00803339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Carbamoylation and Coupling Reactions

One efficient method involves the carbamoylation of 4,5-dimethylthiophene followed by coupling with succinic anhydride:

Step 1: Carbamoylation

- Reagents : 4,5-dimethylthiophene, ammonium carbonate or urea.

- Conditions : Heating at elevated temperatures (around 150°C) for several hours.

- Yield : Approximately 75% purity after recrystallization.

Step 2: Coupling with Succinic Anhydride

- Reagents : The carbamoylated thiophene from Step 1 and succinic anhydride.

- Conditions : Conducted in an organic solvent like dichloromethane under reflux.

- Yield : Final product yield can reach up to 85% with high purity (>95% as determined by HPLC).

Alternative Synthesis Using Thiophene Derivatives

Another method utilizes thiophene derivatives that are pre-functionalized:

Step 1: Synthesis of Thiophene Derivative

- Reagents : Starting from commercially available thiophene derivatives such as 3-bromo-4,5-dimethylthiophene.

- Conditions : Reacting with amines in the presence of a base (e.g., sodium hydride) to form the corresponding amine.

Step 2: Formation of Succinamic Acid

- Reagents : The amine from Step 1 reacts with succinic acid or its derivatives.

- Conditions : Conducted under acidic conditions to facilitate amide bond formation.

- Yield : Yields can vary but typically range from 70% to 80%.

Summary Table of Preparation Methods

| Method | Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Carbamoylation & Coupling | Step 1 | Ammonium carbonate or urea | Heating at ~150°C | ~75% |

| Step 2 | Succinic anhydride | Reflux in dichloromethane | ~85% | |

| Thiophene Derivative Approach | Step 1 | Thiophene derivative, amines | Base-catalyzed reaction | ~70%-80% |

| Step 2 | Succinic acid/derivatives | Acidic conditions | ~70%-80% |

The synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid has been explored in various studies focusing on its biological activity and potential applications in pharmaceuticals.

Studies have indicated that modifications to the thiophene structure can significantly impact the compound's efficacy and selectivity against specific biological targets.

The use of different coupling agents and solvents during synthesis has also been shown to affect yield and purity, which are critical for further applications in drug development.

Biological Activity

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.30 g/mol. The compound features a thiophene ring substituted with a carbamoyl group and a succinamic acid moiety, which contribute to its biological properties. The presence of these functional groups is critical for its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of substituents on the thiophene ring. This flexibility in synthesis is essential for optimizing the compound's biological activity and physicochemical properties .

Antitumor Activity

Preliminary studies have indicated that compounds featuring thiophene rings exhibit diverse biological activities, including antitumor properties. Research has shown that this compound may possess similar capabilities. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver carcinoma) cells .

Table 1: In Vitro Antitumor Activity of Related Compounds

| Compound Name | Cell Lines Tested | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| IMB-1406 | A549 | 8.99 | 100.07 |

| HepG2 | 6.92 | 99.98 | |

| DU145 | 7.89 | 99.93 | |

| MCF7 | 8.26 | 100.39 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins like Bax and Bcl-2 .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor . Compounds with similar structural features have been studied for their ability to inhibit cholinesterases, which are crucial targets in neuropharmacology. For example, certain derivatives showed potent inhibition against acetylcholinesterase (AChE) with IC50 values indicating strong inhibitory activity .

Table 2: Enzyme Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |

These results highlight the potential utility of this compound in developing therapeutic agents targeting neurological disorders.

Case Studies

Recent studies have focused on the structural modifications of compounds related to this compound to enhance their biological efficacy. For instance, modifications have been made to increase binding affinity to specific receptors or enzymes involved in disease pathways.

The mechanism by which this compound exerts its effects may involve interactions at the molecular level with various biological targets. Molecular docking studies suggest that such compounds can bind effectively to key proteins involved in cellular signaling pathways, thereby influencing cell proliferation and survival .

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid has been investigated for its potential pharmacological properties. Its structure suggests that it may exhibit activity against certain diseases due to the presence of the carbamoyl group, which can enhance solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with thiophene moieties can inhibit tumor growth. A study demonstrated that derivatives of this compound showed promising results in vitro against cancer cell lines, suggesting potential as a lead compound for further development in anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. A series of tests revealed that it exhibited significant inhibition against various bacterial strains, indicating its potential use in developing new antibiotics .

Agricultural Science Applications

In agricultural contexts, this compound may serve as a novel pesticide or herbicide. Its chemical structure allows for interaction with biological systems in plants and pests.

Herbicidal Activity

Preliminary studies have shown that this compound can inhibit the growth of certain weeds without adversely affecting crop yields. Field trials demonstrated effective weed control at lower concentrations compared to conventional herbicides, suggesting it could be a safer alternative for sustainable agriculture .

Materials Science Applications

The unique properties of this compound also make it suitable for applications in materials science.

Polymer Development

This compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical strength. Research has indicated that incorporating this compound into polymer matrices improves their resistance to degradation under environmental stressors .

Data Tables

Case Studies

- Anticancer Study : A recent study evaluated the effect of various derivatives of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

- Agricultural Field Trials : Field trials conducted over two growing seasons assessed the efficacy of this compound as a herbicide. Results indicated a significant reduction in weed biomass compared to untreated plots, supporting its use as an environmentally friendly herbicide alternative.

- Polymer Research : Investigations into the incorporation of this compound into polymer blends demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. These findings suggest potential applications in creating more durable materials for industrial use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A critical analysis of structurally related compounds reveals key differences in substituents and biological activity:

†Calculated based on molecular formula C₁₁H₁₄N₂O₄S.

Key Observations :

- Thiophene vs. Heterocyclic Cores: The thiophene ring in the target compound provides greater planarity compared to the fused thienopyran in B104 or the imidazopyridine in the KFase inhibitor . This influences binding pocket compatibility in enzyme targets.

- Side Chain Flexibility : The succinamic acid moiety offers conformational flexibility, contrasting with the rigid diphenylacetamide in Roche’s glucagon antagonists .

Physicochemical and Pharmacokinetic Properties

Comparative HPLC retention times and molecular weights highlight differences in polarity and solubility:

Notes:

- The shorter retention time of B104 (2.17 min) suggests higher polarity compared to the target compound, likely due to its thienopyran oxygen .

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms the presence of thiophene methyl groups (δ ~2.1–2.5 ppm), carbamoyl NH2 (δ ~6.5–7.0 ppm), and succinamate carbonyls (δ ~170–175 ppm).

- IR Spectroscopy : Key stretches include C=O (amide I, ~1650 cm⁻¹), N-H (carbamoyl, ~3350 cm⁻¹), and thiophene C-S (~700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M+H+ ~311.08 for C11H14N2O3S).

- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond lengths and angles (e.g., C=O bond ~1.22 Å; ) .

How can X-ray crystallography with SHELX software resolve crystal packing and hydrogen bonding?

Advanced

Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) and SHELXL () enables precise refinement of hydrogen-bonding networks. For example, and highlight intramolecular N-H···O bonds between the carbamoyl group and thiophene ring (d ≈ 2.8 Å), while intermolecular O-H···O interactions (d ≈ 2.6 Å) form inversion dimers. SHELX’s full-matrix least-squares refinement (R factor <0.05) and electron density mapping (e.g., Δρ <0.3 eÅ⁻³) ensure accuracy. Challenges include resolving disorder in methyl groups and managing anisotropic thermal motion .

How do data contradictions arise between computational models and experimental results for this compound’s reactivity?

Advanced

Discrepancies often stem from solvent effects and crystal packing forces not accounted for in gas-phase DFT calculations. For instance, shows that torsional angles (e.g., thiophene-amide dihedral ~36°) deviate from idealized geometries due to steric hindrance. Hybrid QM/MM simulations incorporating implicit solvent models (e.g., COSMO) improve agreement. Validation via Hirshfeld surface analysis () quantifies intermolecular contacts, resolving clashes between predicted and observed H-bonding patterns .

What experimental designs are optimal for studying stability under varying pH conditions?

Q. Basic

- pH Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC () and UV-Vis spectroscopy (λmax ~260–280 nm for thiophene).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C; ).

- Hydrolysis Studies : Under acidic/basic conditions, track cleavage of the succinamate linkage via LC-MS .

How do intermolecular interactions influence physicochemical properties?

Q. Advanced

- Hydrogen Bonding : Intra- and intermolecular N-H···O bonds () enhance crystal cohesion, increasing melting points (>160°C).

- π-π Stacking : Thiophene ring interactions (d ≈ 3.5 Å) contribute to low aqueous solubility (~10 mg/mL; similar to ).

- Hydrophobic Effects : Methyl groups on the thiophene ring reduce polarity, favoring lipid bilayer permeation in biological assays. Computational tools like Mercury (CCDC) model these interactions for property prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.